REACTION_CXSMILES
|
[C:1]([OH:5])(=[O:4])[CH:2]=[CH2:3].[CH:6]([N:8]1[CH2:12][CH2:11][CH2:10][C:9]1=[O:13])=[CH2:7]>C(O)(C)C>[C:1]([OH:5])(=[O:4])[CH:2]=[CH2:3].[CH:6]([N:8]1[CH2:12][CH2:11][CH2:10][C:9]1=[O:13])=[CH2:7] |f:3.4|
|
Name
|
|
Quantity
|
21.7 g
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)O
|
Name
|
|
Quantity
|
8.3 g
|
Type
|
reactant
|
Smiles
|
C(=C)N1C(CCC1)=O
|
Name
|
|
Quantity
|
267 g
|
Type
|
solvent
|
Smiles
|
C(C)(C)O
|
Name
|
gypsum
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
82 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
reflux temperature with nitrogen purging
|
Type
|
CUSTOM
|
Details
|
Aftr purging
|
Type
|
ADDITION
|
Details
|
was immediately added to the mixture
|
Type
|
TEMPERATURE
|
Details
|
refluxing
|
Type
|
WAIT
|
Details
|
The reaction mixture was left
|
Type
|
TEMPERATURE
|
Details
|
to cool
|
Type
|
CUSTOM
|
Details
|
forming some precipitate
|
Type
|
CUSTOM
|
Details
|
The entire reaction mixture
|
Type
|
CONCENTRATION
|
Details
|
was then concentrated on a rotary evaporator
|
Type
|
CUSTOM
|
Details
|
to form a fluffy white solid
|
Type
|
CUSTOM
|
Details
|
Final drying
|
Type
|
WAIT
|
Details
|
was done in a vacuum oven at 1 mm Hg vacuum for three hours at 60° C
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
The procedure yielded a dry weight product of 34 grams
|
Reaction Time |
2.5 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)(=O)O.C(=C)N1C(CCC1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |